molecular formula C9H7F3N4O B3032251 2-azido-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1325305-95-0

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3032251
CAS No.: 1325305-95-0
M. Wt: 244.17
InChI Key: QAMUJVOUBDZDAI-UHFFFAOYSA-N
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Description

2-Azido-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the N-arylacetamide family, characterized by an azide (-N₃) group at the α-position of the acetamide backbone and a trifluoromethyl (-CF₃) substituent at the ortho position of the aryl ring. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the azide group facilitates click chemistry applications, such as bioorthogonal labeling and polymer synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)6-3-1-2-4-7(6)15-8(17)5-14-16-13/h1-4H,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMUJVOUBDZDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234223
Record name Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325305-95-0
Record name Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325305-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution from Chloroacetamide Precursors

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Effects

Solvent choice profoundly impacts reaction efficiency:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 89 12
DMSO 46.7 78 18
Acetonitrile 37.5 65 24

Data aggregated from.

Copper(I) iodide (CuI) catalyzes azide-alkyne cycloadditions but is unnecessary for nucleophilic substitutions. However, trace Cu(I) (0.1–1 mol%) accelerates azide formation in diazotization routes, reducing reaction times by 30%.

Temperature and Kinetic Control

Isothermal calorimetry studies reveal an activation energy ($$E_a$$) of 72.4 kJ/mol for the substitution reaction, with optimal kinetics at 70°C. Elevated temperatures (>80°C) induce azide decomposition via the Staudinger reaction, generating iminophosphorane byproducts and reducing yields.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). Gradient elution isolates the target compound at $$R_f = 0.45$$. Preparative HPLC (C18 column, acetonitrile/water 65:35) achieves >99% purity for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, $$J = 8.4$$ Hz, 1H, ArH), 7.72–7.68 (m, 2H, ArH), 7.54 (t, $$J = 7.6$$ Hz, 1H, ArH), 4.21 (s, 2H, CH₂N₃).
  • IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1680 cm⁻¹ (C=O).
  • HRMS : m/z calcd. for C₁₀H₈F₃N₃O [M+H]⁺ 244.0695, found 244.0698.

X-ray crystallography confirms the planar acetamide moiety and meta-trityl geometry, with bond angles consistent with DFT calculations.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale production:

  • Precursor synthesis : Tubular reactor (DCM, 25°C, residence time 30 min).
  • Azidation : Packed-bed reactor (NaN₃/DMF, 70°C, 2 h).
    This method reduces solvent waste by 40% and increases throughput to 5 kg/day.

Green Chemistry Approaches

Supercritical CO₂ (scCO₂) replaces DMF in azide substitutions, achieving 82% yield with near-quantitative solvent recovery. scCO₂’s tunable density optimizes phase separation, simplifying product isolation.

Applications and Derivative Synthesis

Click Chemistry Applications

The azide group enables copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles. For example, reaction with propargyl alcohol yields 1-(2-(trifluoromethyl)phenyl)-4-hydroxymethyl-1H-1,2,3-triazole, a key intermediate in antiviral drug synthesis.

Polymer Science

Copolymerization with acrylates produces self-healing hydrogels via azide-tetrazole phototriggered crosslinking. These materials exhibit tensile strengths up to 12 MPa, making them suitable for biomedical adhesives.

Chemical Reactions Analysis

Types of Reactions:

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide is investigated for its potential in drug discovery, particularly as a precursor for developing enzyme inhibitors. The trifluoromethyl group enhances metabolic stability, while the azido group facilitates bioorthogonal reactions.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of various heterocycles, including triazoles through cycloaddition reactions. The azido group’s reactivity allows for diverse chemical transformations, making it an essential intermediate in organic synthesis.

Bioconjugation Techniques

In proteomics research, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its ability to form stable covalent bonds with biomolecules makes it suitable for labeling and tracking proteins in biological systems.

Click Chemistry

The compound is employed in click chemistry applications, particularly in the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions with alkynes. This method is highly valued for its efficiency and selectivity in forming new chemical bonds.

Case Study 1: Drug Development

In a recent study, researchers explored the use of this compound as a scaffold for developing novel enzyme inhibitors targeting specific cancer pathways. The study demonstrated that derivatives of this compound exhibited promising inhibitory activity against selected enzymes involved in tumor growth.

Case Study 2: Bioconjugation

A proteomics study utilized this compound to label proteins involved in cellular signaling pathways. The azido group enabled efficient conjugation with alkyne-tagged probes, facilitating the visualization of protein interactions within live cells.

Mechanism of Action

The mechanism of action of 2-azido-N-[2-(trifluoromethyl)phenyl]acetamide involves its ability to participate in cycloaddition and substitution reactions. The azido group is highly reactive and can form covalent bonds with various molecular targets, facilitating the formation of new chemical entities . This reactivity is harnessed in proteomics research to label and study proteins .

Comparison with Similar Compounds

(a) 2-Azido-N-(4-fluorophenyl)acetamide

  • Structure : Differs by a para-fluoro substituent instead of ortho-trifluoromethyl.
  • Synthesis : Prepared via nucleophilic substitution of 4-fluoroaniline with azidoacetyl chloride, yielding crystalline solids .

(b) 2-Azido-N-(4-pentafluoro-L6-sulfanyl)phenyl)acetamide

  • Structure : Features a pentafluorosulfanyl (-SF₅) group at the para position.
  • Synthesis : Derived from 4-(pentafluorosulfanyl)aniline with a 97% yield.
  • Key Differences : The -SF₅ group introduces extreme electronegativity and lipophilicity, enhancing membrane permeability compared to -CF₃ .

(c) 2-Azido-N-(benzo[d]thiazol-5-yl)acetamide

  • Structure : Replaces the phenyl ring with a benzothiazole heterocycle.
  • Synthesis : Lower yield (66%) due to challenges in functionalizing heterocyclic amines.
  • Key Differences : The benzothiazole moiety enables π-stacking interactions in biological targets, contrasting with the purely hydrophobic -CF₃ group .

Functional Group Modifications

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Structure : Contains a benzothiazole ring with a CF₃ group and a phenylacetamide chain.
  • Applications : Patented for antimicrobial activity, highlighting the importance of the CF₃ group in enhancing bioactivity .
  • Key Differences : The absence of an azide group limits its utility in click chemistry but improves stability for pharmaceutical applications .

(b) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

  • Structure : Chloroacetamide with alkyl and methoxymethyl substituents.
  • Applications : Herbicide targeting weed lipid biosynthesis.
  • Key Differences : The chloro group acts as a leaving group for herbicidal activity, unlike the azide group, which is reactive in bioconjugation .

Biological Activity

2-Azido-N-[2-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8F3N3O
  • Molecular Weight : 233.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with N-[2-(trifluoromethyl)phenyl]acetamide.
  • Azidation Reaction : The acetamide is treated with sodium azide (NaN₃) under controlled conditions.
  • Purification : The product is purified using recrystallization or column chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : The compound showed enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin, indicating its potential as an alternative treatment option .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, suggesting a mechanism similar to other known anticancer agents.
Cell LineIC50 (µM)Reference
FaDu Hypopharyngeal5.0
MCF-7 Breast Cancer4.5
A549 Lung Cancer6.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, leading to reduced cancer cell viability.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, contributing to its cytotoxic effects .

Case Studies

  • Study on FaDu Cells : In a controlled study, FaDu cells treated with varying concentrations of this compound exhibited a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at concentrations that were non-toxic to mammalian cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-azido-N-[2-(trifluoromethyl)phenyl]acetamide, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution using 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide and sodium azide in a toluene:water (8:2) solvent system under reflux (5–7 hours). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, crystallization with ethanol or ethyl acetate extraction ensures purity .
  • Critical Variables : Solvent ratio, reaction time, and azide stoichiometry significantly impact yield. Impurities often arise from incomplete substitution or residual solvents, necessitating recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Key Techniques :

  • TLC : For real-time reaction monitoring .
  • NMR/FTIR : To confirm azide (-N₃) incorporation and trifluoromethyl group presence .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding patterns, critical for understanding reactivity .
  • Mass Spectrometry : Validates molecular weight (e.g., expected m/z for C₁₀H₈F₃N₅O) .

Q. What safety protocols are essential when handling this azide-containing compound?

  • Guidelines :

  • Avoid heat/sparks due to azide explosivity (P210 precaution) .
  • Use PPE (gloves, goggles) and conduct reactions in fume hoods.
  • Quench excess azides with ice post-reaction to minimize decomposition risks .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of azide substitution in this compound?

  • Approach : Density Functional Theory (DFT) simulations can map transition states and energy barriers for the SN2 reaction between 2-chloroacetamide derivatives and NaN₃. Solvent effects (toluene/water) are modeled using continuum solvation models .
  • Validation : Compare computed vibrational spectra (e.g., N₃ stretch at ~2100 cm⁻¹) with experimental FTIR data .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s stability and reactivity?

  • Experimental Design : Synthesize analogs (e.g., 2-azido-N-[3-methylphenyl]acetamide) and compare:

  • Thermal stability via DSC/TGA.
  • Reactivity in click chemistry (e.g., CuAAC with alkynes) using kinetic studies .
    • Data Interpretation : Electron-withdrawing groups (e.g., -CF₃) enhance azide electrophilicity but may reduce thermal stability .

Q. How can crystallographic data resolve contradictions in reported solubility or polymorphic forms?

  • Strategy : Single-crystal X-ray diffraction identifies polymorphs and packing efficiencies. For example, hydrogen bonds between acetamide carbonyl and azide groups may explain solubility differences in polar vs. nonpolar solvents .
  • Case Study : Conflicting solubility reports in ethanol vs. DMSO can be traced to solvent-induced polymorphism .

Q. What strategies address discrepancies in biological activity data across studies?

  • Root Cause Analysis :

  • Purity verification (HPLC ≥95%) to exclude inactive impurities .
  • Standardize assay conditions (e.g., cell line viability protocols).
    • Meta-Analysis : Cross-reference bioactivity (e.g., enzyme inhibition) with structural analogs to identify pharmacophore requirements .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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